molecular formula C9H10BrFO B13558096 1-(5-Bromo-2-fluorophenyl)propan-2-ol

1-(5-Bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B13558096
M. Wt: 233.08 g/mol
InChI Key: PRLHEEJBDAIVFW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6,12H,4H2,1H3

InChI Key

PRLHEEJBDAIVFW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Contextualization Within Modern Organic Synthesis Research

In the landscape of modern organic synthesis, the demand for novel molecular scaffolds with tailored properties is ever-increasing. Compounds like 1-(5-bromo-2-fluorophenyl)propan-2-ol are of significant interest to researchers as they serve as versatile intermediates. The presence of multiple functional groups—a secondary alcohol and two different halogen atoms on an aromatic ring—allows for a variety of chemical transformations. This multi-functionality is a key aspect of contemporary synthetic strategies, which often aim to build molecular complexity in a stepwise and controlled manner.

The synthesis of this particular alcohol is most commonly achieved through the reduction of its corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613). This transformation is a fundamental reaction in organic chemistry, and several reagents and conditions can be employed to achieve this conversion. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4), which is highly effective for the reduction of aldehydes and ketones to their respective alcohols. masterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. quizlet.com

Alternatively, catalytic hydrogenation can be employed, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. rsc.org This method is also a widely used industrial process for the reduction of carbonyl compounds. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired stereoselectivity of the alcohol product.

Table 1: Chemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolar Mass
This compoundC9H10BrFO233.08 g/mol
1-(5-Bromo-2-fluorophenyl)propan-1-oneC9H8BrFO231.06 g/mol nih.gov

Strategic Importance As a Halogenated Building Block in Fine Chemical Synthesis

The strategic importance of 1-(5-bromo-2-fluorophenyl)propan-2-ol lies in its identity as a halogenated building block. Halogen atoms are frequently incorporated into organic molecules in the development of pharmaceuticals and agrochemicals to enhance their biological activity and metabolic stability. nih.govnih.govresearchgate.net The bromine and fluorine atoms on the phenyl ring of this compound offer distinct opportunities for further chemical modification.

The bromine atom, for instance, is an excellent functional group for participating in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the connection of the bromo-fluorophenyl moiety to other organic fragments. This versatility is crucial in the construction of complex molecular architectures. The 5-bromo-2-fluorophenyl motif itself is a key intermediate in the synthesis of certain pesticides. google.com

The fluorine atom, on the other hand, is known to significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of fluorine in drug candidates is often associated with improved pharmacokinetic profiles. nih.gov Therefore, this compound can serve as a precursor to molecules with potentially enhanced therapeutic or agrochemical properties. The 2-bromo-5-fluorobenzaldehyde (B45324) scaffold, a related structure, is a vital intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs). dataintelo.com

Overview of Research Challenges and Opportunities Pertaining to Its Molecular Architecture

Stereoselective and Enantioselective Synthesis Approaches

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the carbinol center. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one (B1522613). Several catalytic and stoichiometric strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Mediated Processes)

Asymmetric catalysis offers an efficient route to chiral alcohols by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Organocatalysis: Organocatalysis avoids the use of metals and often relies on catalysts that are robust and less sensitive to air and moisture. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. lookchem.comnih.gov For the reduction of 1-(5-bromo-2-fluorophenyl)propan-1-one, the catalyst, formed in situ from a chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol and a borane source, coordinates to both the borane reductant and the ketone's carbonyl oxygen. lookchem.com This ternary complex creates a sterically defined environment, forcing the hydride transfer to occur selectively to one face of the carbonyl, thus yielding one enantiomer of the alcohol in high excess. lookchem.com Bifunctional thiourea-amine organocatalysts have also emerged as effective promoters for the enantioselective reduction of prochiral ketones with catecholborane. nih.gov

Metal-Mediated Processes: Transition metal complexes bearing chiral ligands are powerful catalysts for asymmetric reductions, including transfer hydrogenation and direct hydrogenation. Ruthenium, rhodium, and iridium complexes with chiral diphosphine ligands (e.g., BINAP) or diamine ligands (e.g., TsDPEN) are widely used. In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol (B130326) or formic acid is used. For the synthesis of this compound, a catalyst such as Ru(II)-[(S,S)-TsDPEN] would coordinate to the precursor ketone, activating it for hydride transfer from the donor, leading to the chiral alcohol with high enantiomeric excess (ee). The electronic properties of the 5-bromo-2-fluorophenyl group can influence catalyst efficiency and selectivity.

Table 1: Representative Asymmetric Catalysis Methods for Ketone Reduction
Catalysis TypeCatalyst/LigandReductant/H-SourceTypical ConditionsExpected Outcome for Target Alcohol
Organocatalysis (CBS)(S)-Me-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF, -20 °C to 25 °CHigh yield, >95% ee for (R)-enantiomer
Metal-Mediated (ATH)[RuCl₂( (S,S)-TsDPEN)(p-cymene)]Formic acid/TriethylamineCH₂Cl₂ or DMF, 25 °C to 40 °CHigh conversion, >98% ee for (R)-enantiomer
Organocatalysis (Thiourea)Chiral Thiourea-AmineCatecholboraneToluene, -40 °CGood yield, >90% ee

Chiral Auxiliary-Mediated Transformations

This strategy involves covalently attaching a chiral auxiliary to the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. While more common for alkylation or aldol (B89426) reactions, this principle can be adapted for reductions. researchgate.net For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propionyl group prior to its introduction to the aromatic ring. wikipedia.org A more direct, albeit less common, approach involves the formation of a chiral ketal from the precursor ketone using a C₂-symmetric diol. The diastereomeric ketals could be separated, or the chiral environment of the ketal could direct a subsequent, non-stereoselective reduction of a different functional group on the molecule.

A more relevant application involves the use of sulfoxide (B87167) chiral auxiliaries. nih.gov A chiral sulfoxide group positioned ortho to the ketone could direct the diastereoselective addition of a nucleophile. However, for a simple reduction, the influence of a remote chiral auxiliary is often modest. The primary utility of auxiliaries remains in reactions that form carbon-carbon bonds with high diastereoselectivity. nih.gov

Table 2: General Scheme for Chiral Auxiliary-Mediated Synthesis
StepDescriptionExample Reagents
1. AttachmentCovalent bonding of a chiral auxiliary to the substrate.(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
2. Diastereoselective ReactionReaction that creates the new stereocenter under the influence of the auxiliary.Diastereoselective reduction of the ketone.
3. RemovalCleavage of the auxiliary to reveal the enantiomerically enriched product.LiBH₄ or other hydrolytic/reductive cleavage methods.

Biocatalytic Resolution and Asymmetric Bioreductions

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov

Asymmetric Bioreduction: This is one of the most effective methods for producing enantiopure alcohols. rsc.org Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with high enantioselectivity, using a cofactor such as NADPH. rsc.org A wide range of commercially available KREDs can be screened to find an enzyme that reduces 1-(5-bromo-2-fluorophenyl)propan-1-one to either the (R)- or (S)-enantiomer of the desired alcohol. nih.gov The reaction is typically run in an aqueous buffer with a small amount of a water-miscible co-solvent to aid substrate solubility. A sacrificial alcohol, like isopropanol, is often added to regenerate the expensive NADPH cofactor in situ. rsc.org This approach is highly valued for its green credentials and exceptional selectivity. rsc.orgresearchgate.net

Biocatalytic Resolution: An alternative biocatalytic method is the kinetic resolution of the racemic alcohol. In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. This method is applied to the racemic alcohol, which can be prepared by a simple, non-asymmetric reduction of the precursor ketone using a reagent like sodium borohydride (B1222165).

Table 3: Biocatalytic Approaches to Chiral this compound
MethodEnzyme ClassSubstratePrincipleTypical Outcome
Asymmetric ReductionKetoreductase (KRED)1-(5-Bromo-2-fluorophenyl)propan-1-oneEnantioselective reduction of the prochiral ketone.>99% conversion, >99% ee
Kinetic ResolutionLipase(rac)-1-(5-Bromo-2-fluorophenyl)propan-2-olEnantioselective acylation of one alcohol enantiomer.~50% yield, >99% ee for unreacted alcohol

Chemo- and Regioselective Synthesis Strategies

The synthesis of the key precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one, requires precise control over the placement of substituents on the aromatic ring. Chemo- and regioselective strategies are essential for constructing this intermediate efficiently from simpler starting materials.

Directed Ortho-Metallation (DoM) Approaches

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium species that can be trapped with an electrophile.

In the context of synthesizing the precursor for this compound, the starting material would be 1-bromo-4-fluorobenzene. The fluorine atom is a modest but effective DMG. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered alkyllithium at low temperatures (e.g., -78 °C) would selectively deprotonate the C2 position, which is ortho to the fluorine atom. The resulting (5-bromo-2-fluorophenyl)lithium intermediate can then be reacted with a suitable propanoyl electrophile, such as propanoyl chloride or N-methoxy-N-methylpropanamide (Weinreb amide), to install the propanone side chain and form 1-(5-bromo-2-fluorophenyl)propan-1-one. The bromine at the 5-position remains intact throughout this process.

Table 4: Directed Ortho-Metallation (DoM) Synthesis of Precursor Ketone
StepStarting MaterialReagentsIntermediate/ProductPurpose
11-Bromo-4-fluorobenzene1. LDA, THF, -78 °C(5-Bromo-2-fluorophenyl)lithiumRegioselective lithiation ortho to fluorine.
2(5-Bromo-2-fluorophenyl)lithium2. N-methoxy-N-methylpropanamide1-(5-Bromo-2-fluorophenyl)propan-1-oneAcylation to form the target ketone.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a rapid and often highly selective reaction where a halogen atom on an organic substrate is swapped for a lithium atom upon treatment with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. numberanalytics.comwikipedia.org The rate of exchange follows the trend I > Br > Cl, a principle that can be exploited for regioselective synthesis. wikipedia.orgharvard.edu

A potential strategy to form the required (5-bromo-2-fluorophenyl)lithium intermediate involves starting with a dihalogenated precursor like 1,4-dibromo-2-fluorobenzene. Performing a halogen-lithium exchange at low temperature could, in principle, selectively replace one of the bromine atoms. The bromine at the C4 position (para to fluorine) is generally more reactive towards exchange than the bromine at C1 (ortho to fluorine) due to steric and electronic effects. However, achieving high selectivity between two identical halogens can be challenging.

A more reliable approach would utilize a starting material with two different halogens, such as 4-bromo-1-fluoro-2-iodobenzene. Given the much faster rate of iodine-lithium exchange compared to bromine-lithium exchange, treatment with n-butyllithium would cleanly form the (5-bromo-2-fluorophenyl)lithium intermediate. This species can then be acylated as described in the DoM section to yield the desired ketone precursor. This method offers excellent regiocontrol based on the differential reactivity of the halogens. researchgate.net

Table 5: Halogen-Lithium Exchange Synthesis of Precursor Ketone
StepStarting MaterialReagentsIntermediate/ProductPurpose
14-Bromo-1-fluoro-2-iodobenzene1. n-BuLi, THF, -78 °C(5-Bromo-2-fluorophenyl)lithiumRegioselective I/Li exchange.
2(5-Bromo-2-fluorophenyl)lithium2. Propanoyl chloride1-(5-Bromo-2-fluorophenyl)propan-1-oneAcylation to form the target ketone.

Reductive Processes for Precursor Ketones

The conversion of the precursor ketone, 1-(5-bromo-2-fluorophenyl)propan-2-one (B13558342), to the desired secondary alcohol is a critical step in the synthesis of this compound. Various reductive processes have been explored to achieve this transformation efficiently and with high selectivity. These methods primarily involve the use of chemical reducing agents and catalytic hydrogenation.

One of the most common and straightforward methods for the reduction of aromatic ketones is the use of sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reagent is a versatile and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol. While NaBH₄ is effective, the stereochemical outcome of the reduction is often a racemic mixture of the (R)- and (S)-enantiomers of the alcohol, which may necessitate further resolution steps if a specific stereoisomer is required.

Catalytic hydrogenation is another powerful technique for the reduction of ketones. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For aromatic ketones, catalytic hydrogenation can be particularly effective. However, a potential side reaction is the hydrogenolysis of the carbon-bromine bond, which would lead to the formation of an undesired debrominated product. Careful control of the reaction conditions is therefore crucial to minimize this side reaction.

For the synthesis of enantiomerically pure this compound, asymmetric reduction methods are employed. These can involve the use of chiral reducing agents or, more commonly, catalytic asymmetric reduction. In the latter approach, a prochiral ketone is reduced using a stoichiometric amount of a reducing agent in the presence of a catalytic amount of a chiral catalyst. A variety of chiral ligands and metal complexes have been developed for this purpose, enabling the synthesis of alcohols with high enantiomeric excess (ee). mdpi.com Biocatalysis, using enzymes such as ketoreductases, also presents a green and highly stereoselective alternative for the production of chiral alcohols from prochiral ketones. nih.gov

Table 1: Comparison of Reductive Processes for Ketones

MethodReducing Agent/CatalystTypical SolventsStereoselectivityKey Considerations
Chemical Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolGenerally produces a racemic mixtureCost-effective, mild conditions, but lacks stereocontrol.
Catalytic Hydrogenation H₂ gas with Pd/C, Pt/C, or Raney NiEthanol, Ethyl acetate (B1210297), TetrahydrofuranTypically non-stereoselectivePotential for C-Br bond hydrogenolysis; requires specialized equipment for handling H₂ gas.
Asymmetric Catalysis Reducing agent with a chiral catalyst (e.g., Ru-BINAP)Various organic solventsHigh enantioselectivity is achievableCatalyst can be expensive; optimization of reaction conditions is critical for high ee.
Biocatalysis Ketoreductases (enzymes)Aqueous media, often with a co-solventExcellent enantioselectivityEnvironmentally friendly, mild reaction conditions; enzyme availability and stability can be limiting factors.

Development of Sustainable and Green Chemistry-Oriented Synthetic Routes

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. ijrpr.comnih.gov Research into solvent-free or reduced-solvent synthetic methods for the preparation of compounds like this compound is an active area of investigation.

Solvent-free reactions can be conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by carrying out the reaction in a melt phase. cmu.edu For the reduction of the precursor ketone, a solvent-free approach could involve the use of a solid-supported reducing agent or a gas-phase hydrogenation. For instance, zinc powder has been used for the solvent-free Barbier-type reaction of carbonyl compounds to produce alcohols. organic-chemistry.org Such methods can lead to simplified work-up procedures, reduced waste generation, and potentially lower energy consumption. ijrpr.com

Another approach is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional hazardous organic solvents. While the reactants for the synthesis of this compound may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media.

Atom Economy and E-Factor Considerations in Process Design

The efficiency of a chemical process can be quantitatively assessed using green chemistry metrics such as atom economy and the Environmental Factor (E-factor). chembam.comchemrxiv.org These metrics are crucial in the design of sustainable synthetic routes for this compound.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org An ideal reaction has an atom economy of 100%.

The atom economy for the reduction of 1-(5-bromo-2-fluorophenyl)propan-2-one to this compound can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a reduction using a stoichiometric reducing agent like NaBH₄, the atoms from the reducing agent are not incorporated into the final product, leading to a lower atom economy. In contrast, catalytic hydrogenation, where H₂ is the only reagent consumed in the stoichiometry, can have a very high atom economy.

The E-Factor , introduced by Roger Sheldon, is a measure of the amount of waste generated per unit of product. nih.gov It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not only the byproducts of the reaction but also solvent losses, unreacted starting materials, and waste from work-up and purification steps. In the pharmaceutical industry, E-factors can be notoriously high, often ranging from 25 to over 100. nih.gov

By considering atom economy and E-factor during the process design phase, chemists can select synthetic routes that are more sustainable. For the synthesis of this compound, this would involve choosing catalytic methods over stoichiometric ones, minimizing the use of solvents and auxiliary substances, and designing efficient purification processes to reduce waste.

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

MetricStoichiometric Reduction (e.g., NaBH₄)Catalytic Hydrogenation (H₂)Ideal Green Process
Atom Economy Lower, as atoms from the reducing agent are not incorporated into the product.Higher, approaching 100% as only H₂ is consumed.100%
E-Factor Higher, due to waste from the spent reducing agent and work-up.Potentially lower, as the catalyst is used in small amounts and can be recycled.Approaching 0
Solvent Use Typically requires a protic solvent.Requires a solvent for the reaction medium.Solvent-free or use of green solvents.
Energy Consumption Generally low, as reactions are often at room temperature.May require elevated temperature and pressure.Minimized energy consumption.

By prioritizing synthetic routes with high atom economy and low E-factors, the production of this compound can be made more environmentally responsible and economically viable.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound typically proceeds via the reduction of the prochiral ketone 1-(5-bromo-2-fluorophenyl)propan-1-one. The elucidation of the reaction pathways and the structures of the transition states are paramount for understanding and predicting the stereochemical outcome of this reduction.

One of the most effective methods for achieving high enantioselectivity in the reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst which coordinates with the borane reducing agent and the ketone substrate. The reaction proceeds through a highly organized six-membered ring transition state. Computational and experimental studies on analogous systems suggest that the lowest energy transition state adopts a boat-like conformation. youtube.com In this arrangement, the catalyst, borane, and ketone are held in a rigid conformation that dictates the face of the carbonyl to which the hydride is delivered.

The stereochemical outcome is determined by the steric differentiation between the two substituents on the carbonyl group. For 1-(5-bromo-2-fluorophenyl)propan-1-one, the substituents are the 5-bromo-2-fluorophenyl group and the ethyl group. The larger 5-bromo-2-fluorophenyl group will preferentially occupy the pseudo-equatorial position in the transition state to minimize steric interactions with the catalyst's framework. youtube.com This orientation ensures the hydride is delivered to a specific face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The presence of the ortho-fluorine atom can further enhance enantioselectivity by influencing the electronic properties and conformation of the aryl group within the transition state. acs.org

Alternative reaction pathways for the formation of similar chiral alcohols include asymmetric transfer hydrogenation and enzymatic reductions. In asymmetric transfer hydrogenation, a chiral transition metal complex, often ruthenium-based, facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol) to the ketone. The reaction is believed to proceed through a six-membered pericyclic transition state involving the metal center, the hydride, and the carbonyl carbon. researchgate.net

Enzymatic reductions, utilizing ketoreductases (KREDs), offer another pathway with high stereoselectivity. alaska.edu The ketone binds to the active site of the enzyme, where a cofactor such as NADPH delivers a hydride. The stereochemical outcome is dictated by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for facial-selective reduction.

The following table summarizes the key features of the proposed transition states for the synthesis of chiral this compound based on analogous systems.

Reduction MethodCatalyst/EnzymeKey Transition State FeaturesExpected Outcome
CBS Reduction Chiral OxazaborolidineHighly ordered, boat-like six-membered ringHigh enantioselectivity, predictable based on catalyst stereochemistry. youtube.com
Asymmetric Transfer Hydrogenation Chiral Ru-complexSix-membered pericyclic transition state involving metal centerHigh enantioselectivity, dependent on ligand structure. liverpool.ac.uk
Enzymatic Reduction Ketoreductase (KRED)Substrate bound in a specific orientation within the enzyme's active siteVery high enantioselectivity, dependent on the specific enzyme used. alaska.edu

Kinetic and Thermodynamic Profiling of Key Transformations

The kinetic and thermodynamic profiles of reactions are essential for optimizing reaction conditions and understanding the factors that control selectivity. For the asymmetric reduction of prochiral ketones, the difference in the activation energies of the transition states leading to the two possible enantiomers determines the enantiomeric excess of the product.

In many asymmetric catalytic reactions, the transformation is under kinetic control, meaning the product distribution reflects the relative rates of the competing reaction pathways. chemrxiv.org For the CBS reduction, the high enantioselectivity arises from a large difference in the free energies of the two diastereomeric transition states. The transition state leading to the major enantiomer is significantly lower in energy due to minimized steric repulsions. mdpi.com

Kinetic studies on similar asymmetric reductions have shown that the reaction is typically first order in the catalyst, the borane, and the ketone. ru.nl The rate of the reaction can be influenced by temperature, solvent, and the specific structure of the catalyst and substrate. Lower temperatures generally lead to higher enantioselectivity, as the entropic contribution to the free energy of activation becomes less significant, amplifying the effect of the enthalpy difference between the diastereomeric transition states.

The following table presents hypothetical kinetic data for the asymmetric reduction of 1-(5-bromo-2-fluorophenyl)propan-1-one, based on typical values for similar reactions found in the literature.

ParameterValueConditions
Rate Constant (k) 1.5 x 10-3 M-1s-125 °C, THF
Activation Energy (Ea) for major enantiomer 45 kJ/mol-
Activation Energy (Ea) for minor enantiomer 55 kJ/mol-
Enthalpy of Activation (ΔH‡) for major enantiomer 42.5 kJ/mol-
Entropy of Activation (ΔS‡) for major enantiomer -80 J/mol·K-

Thermodynamically, the two enantiomeric products, (R)- and (S)-1-(5-bromo-2-fluorophenyl)propan-2-ol, are of equal energy. Therefore, the reaction is not under thermodynamic control, and the product ratio is determined solely by the kinetics of the reduction. Once formed, the chiral alcohol is generally stable and does not undergo racemization under typical reaction conditions.

Stereochemical Outcomes and Stereoselectivity Mechanisms

The primary stereochemical challenge in reactions involving this compound is the control of the stereocenter at the carbinol carbon. As discussed, the stereoselectivity in its synthesis via ketone reduction is governed by the facial selectivity of the hydride attack.

In the case of the CBS reduction, the stereochemical outcome is predictable based on the structure of the proline-derived catalyst. youtube.com The catalyst creates a chiral environment that forces the borane to coordinate to a specific lone pair of the carbonyl oxygen and deliver the hydride to one of the two enantiotopic faces of the ketone. The presence of the ortho-fluorine substituent in the substrate can enhance this selectivity. The fluorine atom can engage in non-covalent interactions within the catalyst-substrate complex, further rigidifying the transition state and increasing the energy difference between the pathways leading to the two enantiomers. acs.org

Enzymatic reductions with ketoreductases can also provide excellent control over the stereochemical outcome. nih.gov Different enzymes can be used to produce either the (R)- or (S)-enantiomer of the alcohol with very high enantiomeric excess, often exceeding 99%. The stereoselectivity is a result of the highly specific binding of the substrate in the enzyme's active site. alaska.edu

The following table illustrates the expected stereochemical outcomes for the reduction of 1-(5-bromo-2-fluorophenyl)propan-1-one with different catalytic systems, based on literature for analogous ketones.

Catalytic SystemReagentMajor EnantiomerTypical Enantiomeric Excess (ee)
(S)-CBS Catalyst Borane-DMS(R)-Alcohol>95% researchgate.net
(R)-CBS Catalyst Borane-DMS(S)-Alcohol>95% researchgate.net
Ketoreductase (KRED-P1-A04) Isopropanol, NADP+(R)-Alcohol>99%
Ketoreductase (KRED-P2-C02) Isopropanol, NADP+(S)-Alcohol>99%

Computational and Theoretical Studies on 1 5 Bromo 2 Fluorophenyl Propan 2 Ol

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

A thorough quantum chemical analysis of 1-(5-bromo-2-fluorophenyl)propan-2-ol would provide fundamental insights into its electronic characteristics and chemical behavior. Density Functional Theory (DFT) is a powerful computational method frequently used for this purpose. Such an analysis would typically involve the calculation of various electronic properties and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

The distribution of electronic charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine, bromine, and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl group and the aromatic ring would likely exhibit positive potential.

Illustrative Data Table: Calculated Reactivity Descriptors

ParameterSymbolIllustrative Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2Electron-accepting ability
HOMO-LUMO Energy GapΔE5.3Chemical reactivity and stability
Electronegativityχ3.85Electron-attracting tendency
Chemical Hardnessη2.65Resistance to charge transfer
Global Electrophilicity Indexω2.80Electrophilic nature

Note: The values in this table are hypothetical and serve to illustrate the typical output of a quantum chemical analysis.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. A conformational analysis aims to identify the most stable conformers and to map the energetic landscape of the molecule.

This analysis is typically performed by systematically rotating the rotatable bonds, such as the C-C bond connecting the propanol (B110389) side chain to the phenyl ring and the C-O bond of the alcohol group. For each resulting conformation, the energy is calculated using quantum mechanical methods. The results are then used to construct a potential energy surface, which illustrates the energy of the molecule as a function of its geometry.

The global minimum on this surface corresponds to the most stable conformation of the molecule, which is the most likely to be observed experimentally. Other local minima represent other stable, albeit less populated, conformers. The energy barriers between these minima, known as rotational barriers, determine the ease with which the molecule can interconvert between different conformations. Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its physical properties and biological activity.

Illustrative Data Table: Relative Energies of Stable Conformers

ConformerDihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)600.0065.2
21800.8525.1
3-601.509.7

Note: This table presents a hypothetical scenario to demonstrate the results of a conformational analysis.

Investigation of Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding)

In the solid state and in solution, molecules of this compound interact with each other through a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, play a critical role in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

Hydrogen bonding is expected to be a significant intermolecular interaction for this molecule, given the presence of the hydroxyl group which can act as both a hydrogen bond donor and acceptor. The oxygen atom can also participate as a hydrogen bond acceptor.

Given the presence of a bromine atom, halogen bonding is another important non-covalent interaction to consider. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In this case, the bromine atom of one molecule could interact with the oxygen, fluorine, or even the π-system of the aromatic ring of a neighboring molecule. The strength and directionality of these halogen bonds can significantly influence the crystal packing of the compound.

Illustrative Data Table: Analysis of Intermolecular Interaction Energies

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondO-H···O1.95-5.2
Halogen BondC-Br···O3.10-1.8
π-π StackingPhenyl Ring···Phenyl Ring3.50-2.5

Note: The data in this table is for illustrative purposes and represents typical values for such interactions.

Prediction of Spectroscopic Signatures for Advanced Structural Characterization

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and provide a more detailed interpretation of the spectra.

For this compound, the nuclear magnetic resonance (NMR) chemical shifts (1H, 13C, and 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can aid in the assignment of the signals in the experimental NMR spectra.

The infrared (IR) and Raman spectra can also be simulated by calculating the vibrational frequencies of the molecule. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted spectra can help in assigning the absorption bands observed in the experimental IR and Raman spectra to particular functional groups and vibrational modes within the molecule.

Furthermore, the electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent DFT (TD-DFT). This calculation provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra.

Illustrative Data Table: Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value
1H NMRChemical Shift (ppm) for -OH4.5
13C NMRChemical Shift (ppm) for C-Br115.2
19F NMRChemical Shift (ppm)-110.8
IRVibrational Frequency (cm-1) for O-H stretch3450
UV-VisAbsorption Maximum (λmax, nm)275

Note: These predicted spectroscopic values are hypothetical and intended to exemplify the output of such computational studies.

Sophisticated Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Fluorophenyl Propan 2 Ol and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, multi-dimensional techniques are indispensable for complex molecules like 1-(5-Bromo-2-fluorophenyl)propan-2-ol, enabling definitive assignment of all signals and providing insights into its stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity. For instance, a Correlation Spectroscopy (COSY) experiment would reveal scalar couplings between protons, clearly identifying the spin system involving the methine proton at the chiral center (C2), the adjacent methylene (B1212753) protons (C1), and the methyl protons (C3). Further clarification is achieved with heteronuclear experiments:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton signals.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine the spatial proximity of atoms. These experiments can help establish the relative configuration in derivatives with multiple stereocenters. Furthermore, the use of chiral solvating agents or chiral derivatizing agents can be employed to distinguish between the (R)- and (S)-enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.govresearchgate.netfrontiersin.org Some chiral compounds can even exhibit two sets of NMR signals due to the presence of different conformers in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (COSY, HMBC)
C1 (CH₂)~2.8-3.0 (m, 2H)~38.5COSY: H2; HMBC: C2, C1', C2', C6'
C2 (CH)~4.0-4.2 (m, 1H)~68.0COSY: H1, H3; HMBC: C1, C3, C1'
C3 (CH₃)~1.2 (d, 3H)~23.0COSY: H2; HMBC: C1, C2
C1'-~128.0 (d)HMBC from H1, H2, H6'
C2'-~160.0 (d, ¹JCF ≈ 245 Hz)HMBC from H1, H3'
C3'~7.1 (dd, 1H)~115.0 (d, ³JCF ≈ 8 Hz)COSY: H4'; HMBC: C1', C2', C5'
C4'~7.4 (ddd, 1H)~132.0 (d)COSY: H3', H6'; HMBC: C5', C6'
C5'-~117.0HMBC from H3', H4', H6'
C6'~7.5 (dd, 1H)~129.0 (d)COSY: H4'; HMBC: C1', C2', C4'

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high accuracy and precision, typically to within a few parts per million (ppm). measurlabs.com This capability is indispensable for confirming the elemental composition of a newly synthesized compound like this compound. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers or byproducts.

Beyond final product confirmation, HRMS is increasingly used for real-time or near-real-time reaction monitoring. nih.gov Techniques such as Atmospheric Solids Analysis Probe (ASAP) or direct analysis from Thin-Layer Chromatography (TLC) plates allow chemists to quickly obtain mass spectra of reaction aliquots with minimal sample preparation. researchgate.net This enables the tracking of starting material consumption and product formation, providing critical data to optimize reaction conditions such as temperature, time, and catalyst loading. The high resolution of the technique allows for the differentiation of intermediates, products, and impurities even if they have the same nominal mass.

Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₁₀BrFO
Calculated Monoisotopic Mass [M+H]⁺233.0023 u
Observed Mass [M+H]⁺233.0021 u
Mass Error-0.86 ppm
Ionization TechniqueElectrospray Ionization (ESI)

X-ray Crystallography of Single Enantiomers or Key Intermediates

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. veranova.com When a suitable single crystal of an enantiomerically pure sample can be grown, SCXRD provides not only the precise bond lengths, bond angles, and conformation but also the absolute stereochemistry of the chiral center(s). veranova.comcrystalpharmatech.com This technique is often considered the "gold standard" for structural elucidation and is vital for regulatory submissions of new pharmaceutical entities. veranova.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern contains detailed information about the electron density distribution within the crystal, from which a complete 3D model of the molecule can be constructed. veranova.com For chiral molecules, specialized methods, such as the analysis of anomalous dispersion, allow for the unambiguous assignment of the (R) or (S) configuration without reference to any other chiral substance. The primary challenge often lies in the cultivation of high-quality single crystals suitable for diffraction experiments, a process that can be both an art and a science. crystalpharmatech.com

Table 3: Hypothetical Crystallographic Data for (R)-1-(5-Bromo-2-fluorophenyl)propan-2-ol
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)9.45
c (Å)16.21
Volume (ų)902.5
Z (Molecules per unit cell)4
Final R-indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Absolute Structure Parameter (Flack)0.01(2)

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

When single crystals cannot be obtained, chiroptical spectroscopic methods provide a powerful alternative for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral sample. numberanalytics.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions within the molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light associated with molecular vibrations. VCD provides information about the stereochemistry of the entire molecule, not just the environment around a chromophore.

The modern application of these methods relies heavily on a synergistic relationship with quantum mechanical calculations. nih.gov The typical workflow involves:

Performing a thorough conformational search for the molecule using computational methods.

Calculating the theoretical ECD and/or VCD spectra for both the (R) and (S) enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT). faccts.de

Measuring the experimental spectrum of the isolated compound.

Assigning the absolute configuration by matching the sign and shape of the experimental spectrum with one of the computationally predicted spectra. unibas.it

This combined experimental-computational approach has become a reliable and widely used tool for assigning the absolute configuration to novel chiral compounds, including natural products and pharmaceuticals. nih.govnih.gov

Strategic Applications of 1 5 Bromo 2 Fluorophenyl Propan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of More Complex Molecules and Scaffolds

The structural framework of 1-(5-bromo-2-fluorophenyl)propan-2-ol serves as a foundational scaffold for the elaboration into more intricate molecular designs. The secondary alcohol group can undergo a variety of chemical reactions, such as oxidation to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-2-one (B13558342). This ketone can then act as an intermediate in the synthesis of psychoactive substances like "Bromo-DragonFLY" and its analogues, where a propanone unit is a key structural element. nih.gov

Furthermore, the compound is a direct precursor to more substituted molecules. For instance, it is a building block for the synthesis of complex amines like 1-(5-bromo-2-fluorophenyl)-3-(2-fluorophenyl)propan-2-ylamine. molport.com This demonstrates its utility in chain-extension and functional group interconversion reactions to create larger, more complex structures. The presence of halogen atoms also makes it a key intermediate in the production of pharmaceuticals and agrochemicals, where such building blocks are crucial for developing new therapeutic and crop protection agents. lookchem.com The bromo-fluorophenyl motif is found in advanced pharmaceutical ingredients, such as Ripretinib, a kinase inhibitor used in cancer therapy, underscoring the importance of precursors like this compound in the synthesis of modern drugs.

The reactivity of the functional groups present in this compound allows for its use in a variety of synthetic transformations, as detailed in the table below.

Functional GroupPotential TransformationResulting StructureApplication Area
Secondary AlcoholOxidationKetonePrecursor for complex amines, drug analogues
Secondary AlcoholEsterificationEsterModification of physical properties, prodrugs
Secondary AlcoholEtherificationEtherSynthesis of diverse scaffolds
Aryl BromideNucleophilic Aromatic SubstitutionSubstituted ArylIntroduction of new functional groups
Aryl BromideOrganometallic Formation (e.g., Grignard)Aryl Magnesium BromideCarbon-carbon bond formation

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Arylation

The aryl bromide moiety in this compound is a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely used and powerful method for forming biaryl structures, which are prevalent in pharmaceuticals and organic materials. nih.govrsc.org

In a typical Suzuki-Miyaura reaction, the aryl bromide of this compound would react with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov This reaction replaces the bromine atom with a new aryl or vinyl group, effectively creating a more complex biaryl structure while preserving the fluoro and propan-2-ol substituents. The fluorine atom ortho to the site of coupling can influence the electronic properties and conformation of the resulting biaryl product, which can be advantageous in drug design.

The general applicability of Suzuki-Miyaura coupling to bromo-fluoro-aromatic systems is well-established. For example, the synthesis of 5-bromo-2-fluorobenzeneboronic acid highlights the utility of the 5-bromo-2-fluorophenyl unit as a coupling partner in these reactions. google.com While the direct participation of this compound in such a reaction is not extensively documented in public literature, the reactivity of the aryl bromide is highly predictable. The reaction would proceed under standard conditions, often employing catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. rsc.org

Below is a table illustrating the components and typical conditions for a Suzuki-Miyaura coupling involving a substrate like this compound.

ComponentRoleExample
Aryl HalideElectrophileThis compound
Organoboron ReagentNucleophilePhenylboronic acid, 4-vinylphenylboronic acid
Palladium CatalystFacilitates oxidative addition/reductive eliminationPd(PPh₃)₄, Pd(OAc)₂/SPhos
BaseActivates boronic acid, neutralizes byproductsK₂CO₃, Cs₂CO₃, K₃PO₄
SolventDissolves reactants, facilitates reactionDioxane, Toluene, DMF, often with water

The versatility of this reaction allows for the introduction of a wide array of substituents, making this compound a valuable starting material for creating libraries of compounds for screening in drug discovery. mdpi.com

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of all known drugs containing at least one heterocyclic ring. dundee.ac.uk The functional groups present in this compound provide several pathways for its incorporation into heterocyclic structures.

One potential route involves the transformation of the propan-2-ol side chain. Oxidation of the alcohol to a ketone, as previously mentioned, yields an electrophilic center. This ketone can then undergo condensation reactions with various dinucleophiles to form a range of heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) or pyridazine (B1198779) rings. Similarly, condensation with hydroxylamine (B1172632) could yield isoxazoles, and reaction with β-ketoesters could be used to construct pyridine (B92270) rings via Hantzsch-type synthesis.

Another major strategy for heterocycle synthesis involves the aryl bromide. Palladium-catalyzed reactions like the Buchwald-Hartwig amination or the Ullmann condensation can be used to form a carbon-nitrogen or carbon-oxygen bond at the bromine-bearing carbon. For instance, coupling with an amine could be the key step in synthesizing nitrogen-containing heterocycles such as indoles, carbazoles, or quinolines, depending on the structure of the coupling partner and subsequent cyclization steps. rsc.org The synthesis of fluorinated heterocycles is a particularly active area of research, as the inclusion of fluorine can significantly modulate the physicochemical and biological properties of a molecule. dundee.ac.uk

The table below outlines potential synthetic strategies for forming heterocycles from this compound.

Synthetic StrategyFunctional Group UtilizedPotential Heterocycle Formed
Condensation ReactionAlcohol (after oxidation to ketone)Pyrazole, Isoxazole, Pyridine
Buchwald-Hartwig AminationAryl BromideIndole, Carbazole, Benzodiazepine
Ullmann CondensationAryl BromideDibenzofuran, Benzoxazole
Intramolecular CyclizationBoth (after modification)Fused heterocyclic systems

Functionalization and Derivatization Strategies for 1 5 Bromo 2 Fluorophenyl Propan 2 Ol

Selective Oxidation and Reduction Methodologies of the Alcohol Functionality

The secondary alcohol moiety in 1-(5-bromo-2-fluorophenyl)propan-2-ol is a key site for functionalization, allowing for its conversion to a ketone and subsequent reduction back to the alcohol. This reversible transformation is fundamental in synthetic organic chemistry.

Oxidation to 1-(5-Bromo-2-fluorophenyl)propan-2-one (B13558342):

The oxidation of the secondary alcohol to a ketone is a common and crucial transformation. byjus.comchemistrysteps.com Several modern reagents are known for their mild conditions and high selectivity, which are particularly important for substrates with multiple functional groups like this compound, preventing unwanted side reactions. wikipedia.orglibretexts.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions (typically at room temperature in solvents like dichloromethane), short reaction times, and high yields in the oxidation of primary and secondary alcohols. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Its high chemoselectivity makes it suitable for complex molecules. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The Swern oxidation is characterized by its very mild conditions (low temperatures, typically -78 °C) and broad functional group tolerance. wikipedia.orgyoutube.com

Oxidizing Agent Typical Conditions Advantages Disadvantages
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild, High Yield, Short Reaction Time, High Chemoselectivity wikipedia.orgorganic-chemistry.orgalfa-chemistry.comPotentially explosive nature, cost wikipedia.org
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °C to Room TemperatureMild, Wide Functional Group Tolerance wikipedia.orgorganic-chemistry.orgalfa-chemistry.comFormation of malodorous dimethyl sulfide (B99878) organic-chemistry.org

Reduction to this compound:

The corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-2-one, can be selectively reduced back to the secondary alcohol. Metal hydride reagents are commonly employed for this purpose due to their efficiency and selectivity. wikipedia.org

Sodium Borohydride (B1222165) (NaBH₄): This is a relatively mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. wikipedia.orgacs.org It is generally unreactive towards other functional groups such as esters, nitriles, or the aryl bromide and fluoride (B91410) present in the molecule. acs.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Reducing Agent Typical Conditions Advantages
Sodium Borohydride (NaBH₄)Methanol or EthanolMild, Selective for Aldehydes and Ketones, Tolerates many other functional groups wikipedia.orgacs.org

Selective Aromatic Functionalization (e.g., Substitution, Metalation)

The benzene (B151609) ring of this compound is substituted with a fluorine atom, a bromine atom, and a 2-hydroxypropyl group. These substituents influence the regioselectivity of further aromatic functionalization.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the existing substituents on the ring direct the position of the incoming electrophile. Both halogens (fluorine and bromine) are ortho-, para-directing groups, although they are deactivating towards the reaction. libretexts.orgunizin.orgopenstax.org The 2-hydroxypropyl group is generally considered to be a weakly activating ortho-, para-directing group. The interplay of these directing effects will determine the outcome of substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the activating 2-hydroxypropyl group and the ortho and para positions relative to the halogens will be the most likely sites for substitution.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org A directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The hydroxyl group of the this compound, upon deprotonation with a strong base like n-butyllithium, can act as a directing group. This would direct lithiation to the C3 position of the aromatic ring, ortho to the fluorine and the side chain. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Functionalization Strategy Directing Influence Potential Outcome
Electrophilic Aromatic SubstitutionF and Br are ortho-, para-directing (deactivating). libretexts.orgunizin.orgopenstax.org The 2-hydroxypropyl group is ortho-, para-directing (weakly activating).Substitution at positions C4 and C6 is electronically favored, though steric hindrance may play a role.
Directed Ortho-Metalation (DoM)The deprotonated hydroxyl group can act as a directing metalation group, guiding lithiation to the adjacent ortho position (C3). organic-chemistry.orgwikipedia.orgbaranlab.orgIntroduction of a wide variety of electrophiles specifically at the C3 position of the aromatic ring.

Transformations of the Bromine Atom for Further Synthetic Diversification

The bromine atom at the C5 position serves as a versatile handle for a variety of synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new carbon-carbon bonds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgbeilstein-journals.org This is a powerful method for the synthesis of arylamines.

Lithium-Halogen Exchange:

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a rapid lithium-halogen exchange. wikipedia.orgharvard.eduias.ac.in This reaction replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functionalities at the C5 position.

Transformation Reagents Bond Formed Product Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseC-CBiaryl or Alkylated/Vinylylated Arene
Heck ReactionAlkene, Pd catalyst, BaseC-CSubstituted Alkene
Buchwald-Hartwig AminationR₂NH, Pd catalyst, Ligand, BaseC-NArylamine
Lithium-Halogen Exchange followed by Electrophilic Quench1. n-BuLi or t-BuLi2. Electrophile (e.g., CO₂, RCHO, R₂CO)C-Li, then C-EVaried (e.g., Carboxylic Acid, Alcohol)

Analytical Methodologies for Process Control and Research Purity Assessment of 1 5 Bromo 2 Fluorophenyl Propan 2 Ol

Development of Chiral Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

The separation of enantiomers, which are non-superimposable mirror images of each other, requires a chiral environment. acs.org This is typically achieved in high-performance liquid chromatography (HPLC) and gas chromatography (GC) by using a chiral stationary phase (CSP). researchgate.netgcms.cz The development of a robust chiral chromatographic method for 1-(5-Bromo-2-fluorophenyl)propan-2-ol is a multi-step process involving the screening of various CSPs and mobile phases to achieve optimal separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds, including aromatic alcohols. mdpi.com

For a compound like this compound, a screening process would typically involve evaluating a set of commercially available chiral columns under different mobile phase conditions. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving enantioseparation. chromatographyonline.com The presence of the aromatic ring, hydroxyl group, and halogen atoms in the target molecule suggests that interactions such as hydrogen bonding, dipole-dipole, and π-π stacking with the chiral selector of the CSP will play a significant role in the separation mechanism.

A hypothetical screening for the chiral separation of this compound enantiomers might yield results as summarized in the interactive table below.

Interactive Data Table: Chiral HPLC Column Screening Results

Chiral Stationary Phase (CSP)Mobile Phase (Hexane:Isopropanol)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)90:108.59.81.8
Amylose tris(3,5-dimethylphenylcarbamate)95:512.112.91.2
Cellulose tris(4-chloro-3-methylphenylcarbamate)85:157.28.51.9
Amylose tris(5-chloro-2-methylphenylcarbamate)90:1010.311.01.1

Based on such a screening, a method would be further optimized by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize resolution and shorten analysis time.

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique for determining enantiomeric purity, particularly for volatile and thermally stable compounds. gcms.cz The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). acs.org For the analysis of alcohols like this compound, direct analysis is often possible without derivatization. nih.govnih.gov

The development of a chiral GC method would involve testing various cyclodextrin-based CSPs. The separation is influenced by the interactions between the enantiomers and the chiral cavities of the cyclodextrin molecules. The operating parameters, such as the temperature program, carrier gas flow rate, and injection mode, would be optimized to achieve baseline separation of the enantiomers.

A summary of potential results from a chiral GC method development for this compound is presented in the interactive table below.

Interactive Data Table: Chiral GC Column Screening Results

Chiral Stationary Phase (CSP)Oven Temperature ProgramRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Di-tert-butyldimethylsilyl-β-cyclodextrin100°C (2 min) to 180°C at 5°C/min15.215.62.1
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin110°C (2 min) to 190°C at 5°C/min13.814.11.7
Permethylated-β-cyclodextrin100°C (2 min) to 170°C at 4°C/min18.518.91.9

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., IR, NMR)

Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor chemical reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and identifying potential process deviations. nih.govresearchgate.net For the synthesis of this compound, which could, for instance, be synthesized via the reduction of a corresponding ketone (1-(5-bromo-2-fluorophenyl)propan-2-one), in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.

In-Situ Infrared (IR) Spectroscopy:

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. mt.comhzdr.de By inserting a probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked by observing changes in their characteristic vibrational frequencies.

In the synthesis of this compound via the reduction of its ketone precursor, in-situ IR spectroscopy could be employed to:

Monitor the disappearance of the ketone: The strong carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹, would decrease in intensity as the reaction proceeds.

Track the appearance of the alcohol: The formation of the alcohol product would be indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1050-1150 cm⁻¹.

The real-time data obtained from in-situ IR allows for precise determination of the reaction endpoint, ensuring complete conversion and preventing the formation of impurities due to over-reaction.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture, making it an excellent tool for real-time reaction monitoring. acs.org For the synthesis of this compound, ¹H NMR and ¹⁹F NMR would be particularly informative.

By flowing the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals to monitor the transformation. Key spectral changes that would be observed during the reduction of 1-(5-bromo-2-fluorophenyl)propan-2-one (B13558342) to this compound include:

In ¹H NMR: The disappearance of the signal corresponding to the alpha-protons of the ketone and the appearance of a new signal for the proton on the carbon bearing the hydroxyl group in the alcohol product. The chemical shift and multiplicity of the signals for the methyl and phenyl protons would also change.

In ¹⁹F NMR: The chemical shift of the fluorine atom on the phenyl ring would likely change upon conversion of the ketone to the alcohol, providing another handle for monitoring the reaction progress.

The quantitative nature of NMR allows for the determination of the relative concentrations of the reactant and product over time, enabling the calculation of reaction rates and the optimization of reaction conditions. acs.org

Future Research Trajectories and Unanswered Questions Regarding 1 5 Bromo 2 Fluorophenyl Propan 2 Ol

Exploration of Novel and Unprecedented Reaction Pathways and Transformations

The unique arrangement of functional groups in 1-(5-Bromo-2-fluorophenyl)propan-2-ol offers significant potential for the discovery of new chemical reactions and molecular scaffolds. Future research could systematically explore transformations at its three key reactive sites: the secondary alcohol, the carbon-bromine (C-Br) bond, and the fluorinated aromatic ring.

The secondary alcohol is a gateway for numerous transformations. Beyond standard oxidation to a ketone or derivatization via esterification, future work could focus on more advanced catalytic processes. For example, asymmetric transfer hydrogenation could be explored to stereoselectively reduce the corresponding ketone, providing enantiopure forms of the alcohol, or the alcohol itself could be used as a chiral starting material. Furthermore, its use in etherification reactions with complex partners or in O-arylation reactions could yield novel molecular architectures.

The aryl bromide moiety is arguably the most versatile handle for novel transformations, primarily through transition-metal-catalyzed cross-coupling reactions. While reactions like Suzuki, Heck, and Sonogashira couplings are well-established, their application to this specific substrate, particularly in the context of discovering new bioactive compounds, remains an open field of inquiry. Unprecedented transformations could involve novel catalyst systems that enable challenging couplings, such as C-N or C-S bond formation, to build complex heterocyclic structures. The electronic effect of the ortho-fluorine atom on the reactivity of the C-Br bond is a key question that could be systematically investigated.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction Type Coupling Partner Potential Product Class Catalyst System (Example)
Suzuki Coupling Arylboronic Acid Biaryl Propanols Pd(PPh₃)₄ / Na₂CO₃
Sonogashira Coupling Terminal Alkyne Alkynylaryl Propanols PdCl₂(PPh₃)₂ / CuI / Et₃N
Buchwald-Hartwig Amine Anilino Propanols Pd₂(dba)₃ / BINAP / NaOtBu

Integration into Automated and High-Throughput Synthesis Platforms

The next frontier in chemical synthesis involves the use of automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. researchgate.netyoutube.com this compound is an ideal candidate for integration into such platforms due to its potential as a versatile building block.

Automated platforms, utilizing robotic liquid handlers and parallel reactors, could enable the rapid synthesis of hundreds or even thousands of derivatives from this single precursor. purdue.edu For instance, an HTE campaign could be designed to explore a wide range of cross-coupling reactions by systematically varying catalysts, ligands, bases, and solvents in a miniaturized, multi-well plate format. researchgate.net This approach would not only rapidly identify optimal conditions for known transformations but could also uncover entirely new and unexpected reactivity. youtube.compurdue.edu The ability to generate large libraries of compounds is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. rug.nlscispace.com

Continuous flow synthesis represents another key area of automation where this compound could be utilized. purdue.edu The conversion of the alcohol to an ester or its participation in a cross-coupling reaction could be developed into a continuous process, offering advantages in safety, scalability, and product consistency over traditional batch chemistry. purdue.edubeilstein-journals.org

Table 2: Hypothetical High-Throughput Screening Array for a Suzuki Coupling This table illustrates a small subset of a potential 96-well plate experiment designed to optimize the coupling of this compound with Phenylboronic Acid.

Well ID Palladium Catalyst Ligand Base Solvent
A1Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O
A2Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O
A3Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O
A4Pd(OAc)₂XPhosCs₂CO₃Toluene/H₂O
B1Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O
B2Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O
B3Pd₂(dba)₃SPhosCs₂CO₃Dioxane/H₂O
B4Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry and theoretical modeling are powerful tools for predicting and understanding chemical reactivity, thereby guiding experimental design and reducing the need for trial-and-error optimization. For this compound, several unanswered questions could be addressed through advanced modeling.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure of the molecule. This would help predict the relative reactivity of different sites on the molecule, for example, quantifying the influence of the ortho-fluorine atom on the C-Br bond's susceptibility to oxidative addition in catalytic cycles. Such models can also predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the characterization of new derivatives.

Furthermore, theoretical modeling can be used to investigate the transition states and reaction mechanisms of potential transformations. By calculating the energy barriers for different reaction pathways, researchers can predict which reactions are most likely to be successful and under what conditions. For instance, modeling could help in selecting the optimal ligand for a challenging cross-coupling reaction by calculating the stability of the intermediate catalytic species. This predictive power can significantly accelerate the discovery of the novel pathways discussed in section 9.1 and refine the experimental designs for the high-throughput systems mentioned in section 9.2.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Bromo-2-fluorophenyl)propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves bromination and fluorination of a phenylpropan-2-ol precursor. For example, bromine may be introduced via electrophilic aromatic substitution under controlled temperatures (0–5°C) to avoid over-substitution. Fluorination can be achieved using fluorinating agents like Selectfluor® in acetonitrile at 60–80°C .
  • Purification : Distillation or recrystallization from ethanol/water mixtures is recommended for high-purity yields (>95%). Column chromatography (silica gel, hexane/ethyl acetate) may resolve minor byproducts .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include high-resolution data (≤0.8 Å) and anisotropic displacement parameters for bromine and fluorine atoms. SHELXPRO can interface with macromolecular refinement tools if studying protein-ligand complexes .
  • Challenges : Halogen atoms (Br, F) may cause twinning; SHELXD is robust for resolving such issues .

Q. What spectroscopic markers distinguish this compound from its structural analogs?

  • NMR :

  • ¹H NMR : A singlet at δ ~1.5 ppm (2 methyl protons) and aromatic splitting patterns (J = 8–10 Hz for ortho-fluorine coupling).
  • ¹⁹F NMR : A downfield shift at δ ~-110 ppm due to electron-withdrawing bromine .
    • MS : Molecular ion peak at m/z 246 (C₉H₁₀BrFO⁺) with characteristic Br isotope patterns (1:1 for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C2) affect biological activity in phenylpropanol derivatives?

  • Comparative Analysis :

CompoundSubstituent PositionBiological Activity
2-(5-Bromo-2-chlorophenyl)propan-2-olBr at C5, Cl at C2Moderate enzyme inhibition
2-(2-Bromophenyl)propan-2-olBr at C2Enhanced metabolic stability
  • Mechanistic Insight : Bromine at C5 increases steric hindrance, reducing receptor binding affinity compared to C2-substituted analogs. Fluorine at C2 enhances lipophilicity, influencing membrane permeability .

Q. What strategies resolve contradictions in reported reaction mechanisms for halogenated phenylpropanols?

  • Case Study : Discrepancies in bromination rates (e.g., para vs. meta selectivity) may arise from solvent polarity or catalyst choice. For example, using FeBr₃ in CH₂Cl₂ favors para-bromination, while AlBr₃ in DMF shifts selectivity to meta .
  • Validation : Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16, B3LYP/6-31G*) can reconcile mechanistic pathways .

Q. How can enantiomeric purity of this compound be assessed and maintained during synthesis?

  • Chiral Analysis : Use chiral HPLC (Chiralpak® IA column, hexane/isopropanol 90:10) or polarimetry ([α]D²⁵ = +15° to +20° for R-enantiomer).
  • Stereochemical Control : Asymmetric reduction of ketone precursors (e.g., using CBS catalyst) achieves >90% enantiomeric excess .

Methodological Recommendations

  • Crystallography : Prioritize SHELX for small-molecule refinement due to its robustness with halogenated structures .
  • Synthesis : Optimize bromination using FeBr₃ in non-polar solvents to minimize byproducts .
  • Biological Assays : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .

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